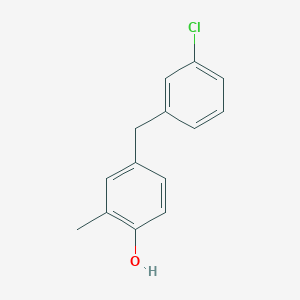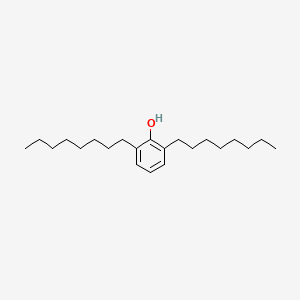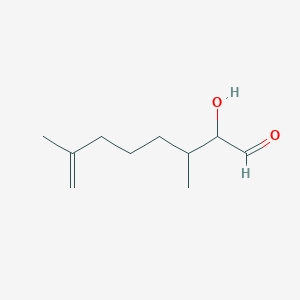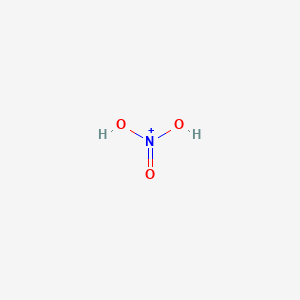
Dihydroxy-oxo-azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxy-oxo-azanium, also known as 1-diazoguanidine, is a chemical compound with the molecular formula CH₄N₆O₃ and a molecular weight of 148.081 g/mol . This compound is characterized by the presence of two hydroxyl groups and an oxo group attached to an azanium ion. It is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxy-oxo-azanium typically involves the reaction of guanidine derivatives with nitrous acid. One common method is the diazotization of guanidine nitrate in the presence of hydrochloric acid, followed by the addition of sodium nitrite. The reaction is carried out at low temperatures to ensure the stability of the diazonium intermediate .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale diazotization processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated control systems ensures consistent production quality. The final product is purified through crystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydroxy-oxo-azanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the diazonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in pyridine solution.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium azide or other nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxo compounds, amine derivatives, and substituted azanium compounds. These products have various applications in organic synthesis and industrial processes .
Applications De Recherche Scientifique
Dihydroxy-oxo-azanium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The mechanism of action of dihydroxy-oxo-azanium involves its ability to form stable diazonium intermediates, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the diazonium group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydroxybenzenes: Compounds like catechol, resorcinol, and hydroquinone, which have two hydroxyl groups attached to a benzene ring.
Azo Compounds: Compounds containing the -N=N- double bond, such as aromatic azo compounds.
Uniqueness
Dihydroxy-oxo-azanium is unique due to its ability to form stable diazonium intermediates, which are highly reactive and versatile in chemical synthesis. This property distinguishes it from other similar compounds, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
5265-81-6 |
|---|---|
Formule moléculaire |
H2NO3+ |
Poids moléculaire |
64.021 g/mol |
Nom IUPAC |
dihydroxy(oxo)azanium |
InChI |
InChI=1S/H2NO3/c2-1(3)4/h(H2,2,3,4)/q+1 |
Clé InChI |
AOCIUCGLIAMDFY-UHFFFAOYSA-N |
SMILES canonique |
[N+](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Trifluoro[(oxo-lambda~4~-sulfanylidene)amino]methane](/img/structure/B14737645.png)
![2-[Benzyl(methyl)amino]-2-phenylethanol](/img/structure/B14737653.png)
![1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine](/img/structure/B14737659.png)
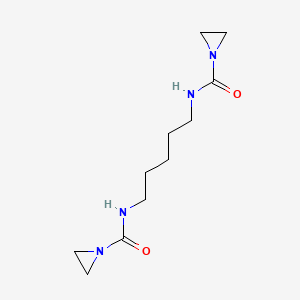

![4-[(2,6-Dichloro-3-methylphenyl)sulfanyl]pyridine-3-sulfonamide](/img/structure/B14737683.png)
![N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14737692.png)
